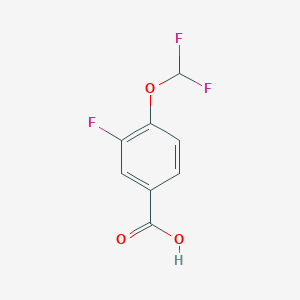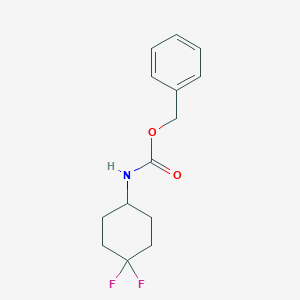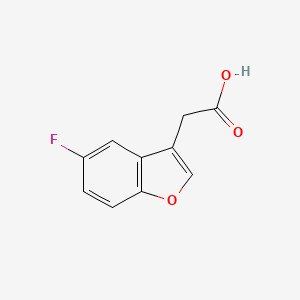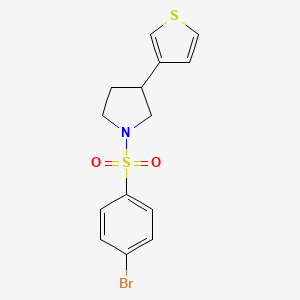
1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine, commonly known as BTP, is a chemical compound that has gained significant attention in the field of scientific research. BTP is a pyrrolidine derivative that has shown promising results in various research studies due to its unique chemical properties.
Scientific Research Applications
Antibacterial Activity
- Synthesis and Antibacterial Activity of Pyrrolidinyl Pyridine Derivatives: Researchers synthesized new cyanopyridine derivatives from bromopyridine and pyrrolidine compounds, which were tested for their antimicrobial activity against various bacteria. These compounds showed minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL, indicating significant antibacterial potential (Bogdanowicz et al., 2013).
Catalysis in Organic Synthesis
- Enantioselective Bromoaminocyclization: A study demonstrated the use of amino-thiocarbamate catalysts for the enantioselective bromoaminocyclization of unsaturated sulfonamides, yielding enantioenriched pyrrolidines. This process is significant for organic synthesis, especially in the production of enantioselective compounds (Zhou et al., 2011).
Polymer Chemistry
- Synthesis of Fluorinated Polyamides: Research in polymer chemistry involved the use of diamines containing pyridine and sulfone moieties, including pyrrolidine derivatives, for the synthesis of novel fluorinated polyamides. These polymers exhibited qualities like high thermal stability, flexibility, and low dielectric constants, making them suitable for advanced material applications (Liu et al., 2013).
Anticancer Research
- Synthesis of Tetrahydropyridines as Anticancer Agents: A study focused on the synthesis of substituted oxadiazolyl tetrahydropyridines, which are derivatives of pyrrolidine, and evaluated their anticancer activities. These compounds showed potential as anticancer agents, indicating the role of pyrrolidine derivatives in medicinal chemistry (Redda & Gangapuram, 2007).
Photovoltaic Studies
- Synthesis and Studies of Copper Complexes with Pyridinyl Ligands: Researchers synthesized copper complexes incorporating pyridinyl ligands with heteroaryl groups, including thiophene derivatives. These complexes were studied for their application in dye-sensitized solar cells, showcasing the potential of pyrrolidine derivatives in renewable energy technologies (Jayapal et al., 2018).
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-thiophen-3-ylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S2/c15-13-1-3-14(4-2-13)20(17,18)16-7-5-11(9-16)12-6-8-19-10-12/h1-4,6,8,10-11H,5,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKYVIMCHOCIMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-methyl-2-(thiophene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2383602.png)
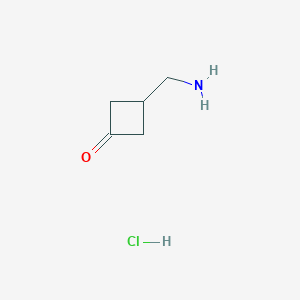
![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2383604.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide](/img/structure/B2383605.png)


![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2383611.png)
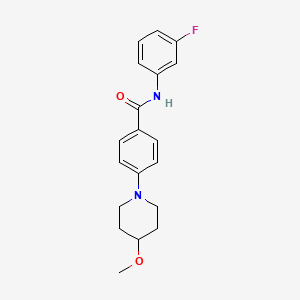
![Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate](/img/structure/B2383615.png)


